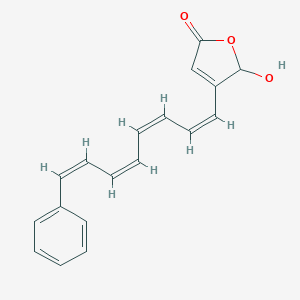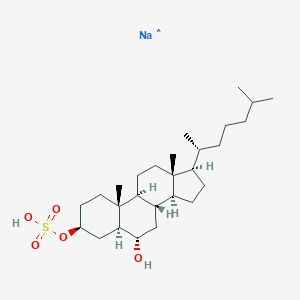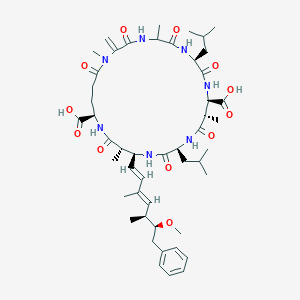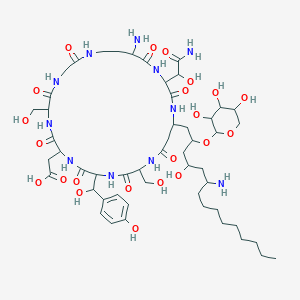
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone, commonly known as 8-phenylretinoic acid (8-PA), is a synthetic retinoid that has been studied for its potential use in various scientific research applications. Retinoids are a class of compounds that are structurally related to vitamin A and have been shown to have various biological activities, including regulation of gene expression, cell differentiation, and proliferation.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone is not fully understood, but it is believed to involve the regulation of gene expression through activation of retinoid receptors. Retinoid receptors are a family of nuclear receptors that bind to retinoids and regulate gene expression. 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to activate retinoid receptors and induce the expression of genes involved in apoptosis, stem cell differentiation, and neuroprotection.
Biochemical and physiological effects:
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to have various biochemical and physiological effects, including induction of apoptosis, promotion of stem cell differentiation, and neuroprotection. In cancer cells, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and activation of caspases. In stem cells, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone promotes differentiation by inducing the expression of genes involved in cell differentiation and inhibiting the expression of genes involved in self-renewal. In animal models of Alzheimer's disease, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone in lab experiments is its specificity for retinoid receptors, which allows for targeted regulation of gene expression. Another advantage is its stability and solubility in various solvents, which makes it easy to use in experiments. One limitation of using 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone is its potential toxicity at high concentrations, which requires careful dosing in experiments.
Future Directions
There are several future directions for research on 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone, including the development of more potent and selective retinoid receptor agonists, the investigation of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone's potential use in other diseases, such as diabetes and cardiovascular disease, and the exploration of its mechanism of action in more detail. Additionally, the use of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Synthesis Methods
The synthesis of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone involves the reaction of 8-phenyl-1,3,5,7-octatetraene-1,2-diol with 5-hydroxymethylfurfural in the presence of an acid catalyst. This reaction results in the formation of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone as a yellow solid with a melting point of 124-126°C.
Scientific Research Applications
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been studied for its potential use in various scientific research applications, including cancer treatment, stem cell differentiation, and neuroprotection. In cancer treatment, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and lung cancer cells. In stem cell differentiation, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to promote the differentiation of stem cells into neurons and other cell types. In neuroprotection, 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
properties
CAS RN |
141894-65-7 |
|---|---|
Product Name |
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone |
Molecular Formula |
C44H60N8O12 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-hydroxy-3-[(1Z,3Z,5Z,7Z)-8-phenylocta-1,3,5,7-tetraenyl]-2H-furan-5-one |
InChI |
InChI=1S/C18H16O3/c19-17-14-16(18(20)21-17)13-9-4-2-1-3-6-10-15-11-7-5-8-12-15/h1-14,18,20H/b3-1-,4-2-,10-6-,13-9- |
InChI Key |
MPHODRNQPWZKSX-VPABDJASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=C/C=C\C=C/C2=CC(=O)OC2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC(=O)OC2O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC(=O)OC2O |
synonyms |
5-hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone KNK 41 KNK-41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)



![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

